molecular formula C17H13N3O4 B5879601 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide

2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide

Cat. No. B5879601
M. Wt: 323.30 g/mol
InChI Key: YPVZMXFXNAIWLY-RIYZIHGNSA-N
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Description

2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and bacterial infections, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide vary depending on the dose and duration of exposure. In general, this compound has been shown to have low toxicity and minimal adverse effects on cells and tissues. However, prolonged exposure to high doses may lead to cytotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide. These include the optimization of its synthesis method, the exploration of its potential applications in other fields such as energy storage and catalysis, and the development of more potent and selective derivatives.
In conclusion, 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide is a promising compound with potential applications in various fields. Further research and development are needed to fully explore its potential and to overcome its limitations.

Synthesis Methods

The synthesis of 2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide involves the reaction of 4-nitrobenzaldehyde and 3-hydroxyphenylacetic acid with the use of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, it has been used as a precursor for the synthesis of various polymers and materials.

properties

IUPAC Name

2-[3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-10-14(13-4-6-15(7-5-13)20(22)23)8-12-2-1-3-16(9-12)24-11-17(19)21/h1-9H,11H2,(H2,19,21)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZMXFXNAIWLY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}acetamide

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